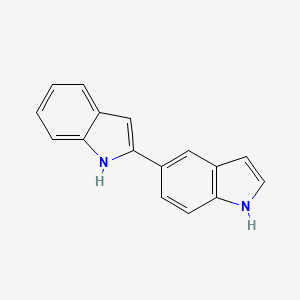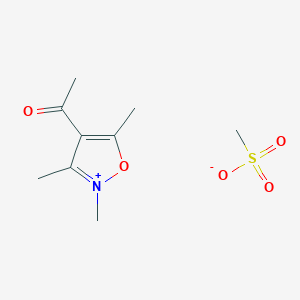![molecular formula C9H14AsN B14358767 2-[Methyl(phenyl)arsanyl]ethan-1-amine CAS No. 90971-53-2](/img/no-structure.png)
2-[Methyl(phenyl)arsanyl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Methyl(phenyl)arsanyl]ethan-1-amine is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a methyl group, a phenyl group, and an ethan-1-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)arsanyl]ethan-1-amine typically involves the reaction of phenylarsine oxide with methyl iodide, followed by the addition of ethylenediamine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the arsenic compound. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include rigorous purification steps, such as recrystallization or column chromatography, to ensure the purity of the final product. Safety measures are crucial due to the toxicity of arsenic compounds, and appropriate handling and disposal protocols must be followed.
化学反応の分析
Types of Reactions
2-[Methyl(phenyl)arsanyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert the arsenic to a lower oxidation state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or thiols (R-SH) can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic(V) derivatives, while substitution reactions can produce a variety of substituted amines.
科学的研究の応用
2-[Methyl(phenyl)arsanyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in organic synthesis.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its use in developing drugs for treating diseases, particularly those involving arsenic-sensitive pathways.
Industry: It is used in the production of specialty chemicals and materials, including semiconductors and catalysts.
作用機序
The mechanism of action of 2-[Methyl(phenyl)arsanyl]ethan-1-amine involves its interaction with cellular components, particularly proteins and enzymes containing thiol groups. The arsenic atom can form covalent bonds with sulfur atoms in cysteine residues, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications in targeting specific pathways.
類似化合物との比較
Similar Compounds
Phenylarsine oxide: A related compound with similar reactivity but lacking the methyl and amine groups.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood, with different biological properties.
Arsenic trioxide: A well-known arsenic compound used in medicine, particularly for treating acute promyelocytic leukemia.
Uniqueness
2-[Methyl(phenyl)arsanyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with biological molecules makes it a valuable tool in research and potential therapeutic applications.
特性
| 90971-53-2 | |
分子式 |
C9H14AsN |
分子量 |
211.14 g/mol |
IUPAC名 |
2-[methyl(phenyl)arsanyl]ethanamine |
InChI |
InChI=1S/C9H14AsN/c1-10(7-8-11)9-5-3-2-4-6-9/h2-6H,7-8,11H2,1H3 |
InChIキー |
HUUNFPYGWHIHRI-UHFFFAOYSA-N |
正規SMILES |
C[As](CCN)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

![1-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[2,3-b]quinolin-4-ol](/img/structure/B14358730.png)
![Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-](/img/structure/B14358743.png)


